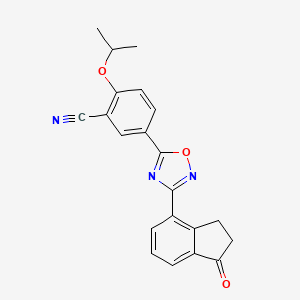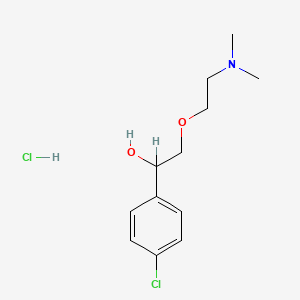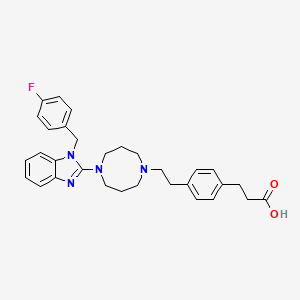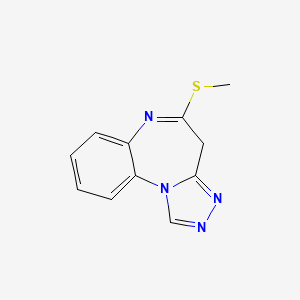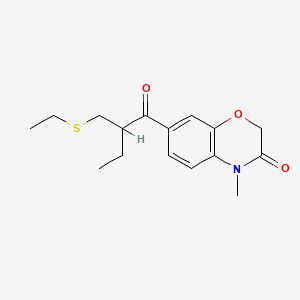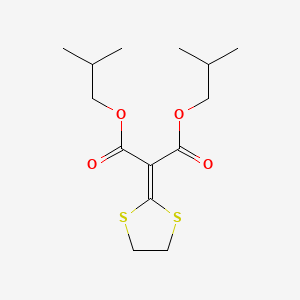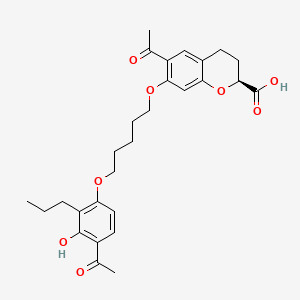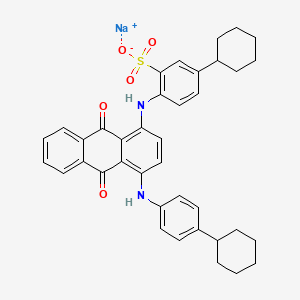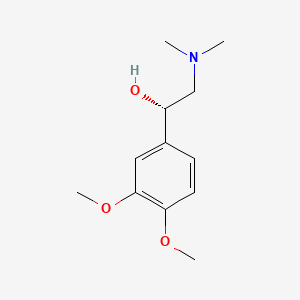
(+)-Macromerine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Macromerine is a naturally occurring phenethylamine alkaloid found in certain cacti species. It is structurally related to mescaline, another well-known alkaloid. This compound has been studied for its potential psychoactive properties and its role in traditional medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Macromerine typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to the corresponding amine. This process can be carried out using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound is less common due to its limited commercial applications. the synthesis can be scaled up using similar methods as in laboratory settings, with adjustments to reaction conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Macromerine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitrostyrene intermediate to the amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the primary amine.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(+)-Macromerine has been studied for various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other phenethylamine derivatives.
Biology: Investigating its effects on neurotransmitter systems.
Medicine: Potential therapeutic applications for its psychoactive properties.
Industry: Limited use in the synthesis of specialized chemicals.
Mécanisme D'action
The mechanism of action of (+)-Macromerine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, similar to mescaline. This interaction leads to altered neurotransmitter release and changes in perception and mood.
Comparaison Avec Des Composés Similaires
(+)-Macromerine is similar to other phenethylamine alkaloids such as:
Mescaline: Both compounds have psychoactive properties and act on serotonin receptors.
3,4,5-Trimethoxyphenethylamine: Shares a similar chemical structure but lacks the psychoactive effects.
Dimethoxyphenethylamine: Another related compound with varying psychoactive properties.
The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which influences its pharmacological activity and potency.
Propriétés
Numéro CAS |
33066-27-2 |
|---|---|
Formule moléculaire |
C12H19NO3 |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
(1S)-1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C12H19NO3/c1-13(2)8-10(14)9-5-6-11(15-3)12(7-9)16-4/h5-7,10,14H,8H2,1-4H3/t10-/m1/s1 |
Clé InChI |
YAIPYAQVBZPSSC-SNVBAGLBSA-N |
SMILES isomérique |
CN(C)C[C@H](C1=CC(=C(C=C1)OC)OC)O |
SMILES canonique |
CN(C)CC(C1=CC(=C(C=C1)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-2-[[(1R,3R,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12726998.png)


